etil (R)-6-(3-hidroxipirrolidin-1-il)piridazina-3-carboxilato

Descripción general

Descripción

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los derivados de piridazina se han encontrado que exhiben una amplia gama de actividades farmacológicas. Se sabe que son inhibidores selectivos de enzimas como la fosfodiesterasa de cGMP (PDE), la reductasa de aldosa y se usan en la prevención de complicaciones como retinopatía, neuropatía y formación de cataratas en la diabetes .

Materiales ópticos

Algunos derivados de piridazina se utilizan en el desarrollo de materiales ópticos debido a sus propiedades químicas únicas .

Catálisis

Estos compuestos también sirven como ligandos para la catálisis, ayudando en varias reacciones químicas .

Agroquímicos

En agricultura, los derivados de piridazina se utilizan debido a sus efectos reguladores del crecimiento de las plantas y se ha informado que exhiben propiedades herbicidas .

Química medicinal

El andamiaje de piridazina se considera una 'estructura privilegiada' en la química medicinal, que se utiliza a menudo como andamiaje central en programas de descubrimiento de fármacos .

Desarrollo de farmacóforos

Un número significativo de artículos de investigación y patentes han descrito derivados de piridazina por sus actividades farmacológicas, lo que ha llevado a varios medicamentos basados en su núcleo .

Actividades antimicrobianas y anticancerígenas

Los derivados de piridazina son invaluables en la química medicinal por sus actividades antibacterianas, antifúngicas, antimaláricas, anticancerígenas y antituberculosas .

Química agrícola

Además de ser utilizados como factores de crecimiento para las plantas, estos compuestos tienen aplicaciones potenciales como herbicidas y otros productos químicos agrícolas .

Actividad Biológica

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

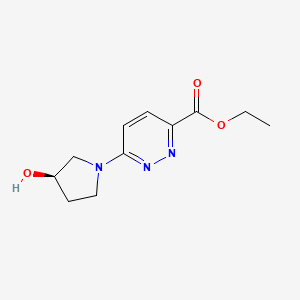

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate features a pyridazine core substituted with a hydroxypyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Effects

The compound has been identified as effective in treating inflammatory bowel diseases (IBD). It alleviates pain associated with IBD and normalizes intestinal motor function without significant side effects, making it a promising candidate for managing conditions like Crohn's disease and ulcerative colitis .

2. Antitumor Activity

Recent studies have highlighted the compound’s potential antitumor properties. It has shown efficacy against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). In vitro assays demonstrated that derivatives of pyridazine, including ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate, induce apoptosis and alter cell cycle progression in cancer cells .

Table 1: Cytotoxic Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D | 1.37 ± 0.04 | Induces apoptosis; alters cell cycle |

| 11m | MDA-MB-231 | 1.57 ± 0.05 | Induces apoptosis; G2/M phase arrest |

| Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate | SKOV-3 | TBD | TBD |

The biological activity of ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is largely attributed to its interaction with specific cellular targets:

- Cyclin-dependent Kinase 2 (CDK2) : In silico studies suggest that the compound may inhibit CDK2, an essential enzyme in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: In Vitro Evaluation

In a study assessing the anticancer properties of various pyridazine derivatives, ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate was evaluated alongside other compounds. The results indicated significant cytotoxicity against breast cancer cell lines, with notable alterations in cell cycle phases observed through flow cytometry .

Case Study 2: In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary animal studies are being planned to assess the pharmacokinetics and therapeutic potential of this compound in models of IBD and cancer.

Propiedades

IUPAC Name |

ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXJSLNZVWUTQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.